5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid
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Overview
Description
5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid: is an organic compound with the molecular formula C13H9BrO4S . It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 5th position and a carboxymethylsulfanyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium, copper complexes.
Solvents: Dichloromethane, acetonitrile
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Naphthalenes: From nucleophilic substitution reactions
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, it can be used as a probe to study enzyme activities and interactions due to its reactive functional groups .
Medicine: Its structural features may allow for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which 5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxymethylsulfanyl group can participate in nucleophilic attacks, while the bromine atom can undergo electrophilic substitution reactions. These interactions can modulate enzyme activities and influence biochemical pathways .
Comparison with Similar Compounds
- 5-Bromo-1-naphthoic acid
- 8-[(Carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid
- 5-Bromo-8-methoxynaphthalene-1-carboxylic acid
Uniqueness: 5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid is unique due to the presence of both a bromine atom and a carboxymethylsulfanyl group on the naphthalene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
5-bromo-8-(carboxymethylsulfanyl)naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4S/c14-9-4-5-10(19-6-11(15)16)12-7(9)2-1-3-8(12)13(17)18/h1-5H,6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUANGMCOFRZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)SCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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